molecular formula C5H13N2O4P B11733922 (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

Cat. No.: B11733922
M. Wt: 196.14 g/mol
InChI Key: KNMLERFAMCGAST-WUCPZUCCSA-N
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Description

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a hydroxy group, and a phosphoryl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with a phosphorylating agent. One common method includes the use of aminoethylphosphonic acid as a starting material, which undergoes a series of reactions to introduce the hydroxy group and form the desired compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phosphoryl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a variety of phosphorylated derivatives.

Scientific Research Applications

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation processes, which are crucial in regulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with phosphoryl groups, such as phosphoserine and phosphothreonine. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid apart is its unique combination of an amino group, hydroxy group, and phosphoryl group, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

IUPAC Name

(2S)-2-[[1-aminoethyl(hydroxy)phosphoryl]amino]propanoic acid

InChI

InChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1

InChI Key

KNMLERFAMCGAST-WUCPZUCCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(C(C)N)O

Canonical SMILES

CC(C(=O)O)NP(=O)(C(C)N)O

Origin of Product

United States

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